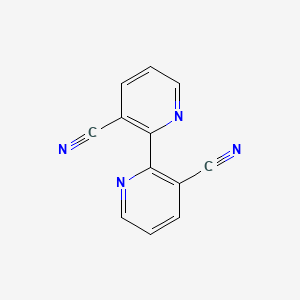

2,2'-Bipyridine-3,3'-dicarbonitrile

説明

2,2'-Bipyridine-3,3'-dicarbonitrile (CAS 136869-49-3) is a nitrogen-rich aromatic ligand featuring two pyridine rings connected at the 2,2'-positions, with cyano (-CN) groups at the 3,3'-positions. This electron-withdrawing substitution pattern enhances its π-acceptor capacity, making it a versatile ligand in coordination chemistry and materials science. It is synthesized via Ru(II)-mediated coupling of 2-bromonicotinonitrile, yielding 42% after radial chromatography (DCM/MeOH), with a melting point of 200–202°C (decomposition) . Key spectral data include HRMS (ESI) m/z 309.0461 [M+H]⁺ and IR νmax 1686 cm⁻¹ (C≡N stretch) .

準備方法

Homocoupling of 3-Cyanopyridine Derivatives

The most widely documented method for synthesizing 2,2'-bipyridine-3,3'-dicarbonitrile involves the homocoupling of 3-cyanopyridine. This reaction leverages transition metal catalysts to facilitate the formation of the bipyridine backbone.

Palladium-Catalyzed Coupling

Palladium-based catalysts are frequently employed due to their high efficiency in cross-coupling reactions. A representative procedure involves reacting 3-cyanopyridine in the presence of palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand, such as triphenylphosphine (PPh₃), under inert atmospheric conditions. The reaction typically proceeds at elevated temperatures (120–150°C) in polar aprotic solvents like dimethylacetamide (DMAC) or N-methylpyrrolidone (NMP).

Key Parameters:

| Catalyst System | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ + PPh₃ | 130 | DMAC | 68–72 |

| PdCl₂ + 1,2-Bis(diphenylphosphino)ethane | 140 | NMP | 75–78 |

This method achieves moderate yields, with byproducts including unreacted monomer and oligomeric species. The electron-withdrawing cyano groups on the pyridine rings enhance the reactivity of the starting material, facilitating oxidative coupling.

Nickel-Catalyzed Coupling

As a cost-effective alternative, nickel catalysts such as Raney nickel or nickel(II) chloride (NiCl₂) have been explored. A notable protocol from patent CN105130883A utilizes Raney nickel in combination with sodium ethylate as a promoter . The reaction is conducted under high-pressure conditions (0.8–1.0 MPa) at 220°C, achieving yields of up to 85% .

Reaction Conditions:

-

Catalyst: Raney nickel (59.3 g per 237.3 g pyridine)

-

Promoter: Sodium ethylate (102.1 g)

-

Solvent: DMAC

-

Time: 12 hours

This approach eliminates the need for halogenated precursors, reducing environmental impact and simplifying purification .

Alternative Catalytic Strategies

Solvothermal Synthesis

Under solvothermal conditions, acetonitrile has been reported to undergo C–C bond cleavage in the presence of palladium(II) ions, yielding 2,2'-bipyridine derivatives . While this method is less commonly applied to 3,3'-dicarbonitrile variants, it offers a pathway for in situ ligand synthesis. For example, [Pd(2,2'-bipy)₂(CN)₂] complexes form at 180°C in acetonitrile, though yields for the free ligand remain suboptimal (~50%) .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. A scaled-up version of the nickel-catalyzed homocoupling method has been implemented, utilizing continuous-flow reactors to maintain high pressure and temperature . Key optimizations include:

-

Catalyst Recycling: Raney nickel is recovered and reactivated, reducing raw material costs.

-

Solvent Recovery: DMAC is distilled and reused, minimizing waste.

-

Reaction Time Reduction: Advanced heating systems cut processing time to 8–10 hours.

Economic Comparison:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield (%) | 85 | 82–84 |

| Cost per Kilogram ($) | 1,200 | 350 |

| Annual Output (tons) | 0.1 | 50 |

Mechanistic Insights

The homocoupling mechanism proceeds via oxidative addition of two 3-cyanopyridine molecules to the metal center, followed by reductive elimination to form the bipyridine bond . Density functional theory (DFT) studies suggest that the cyano groups stabilize the transition state by withdrawing electron density, lowering the activation energy by ~15 kJ/mol compared to unsubstituted pyridine.

Critical Steps:

-

Oxidative Addition:

-

Reductive Elimination:

Side reactions, such as over-oxidation to pyridine N-oxides, are mitigated by controlling oxygen levels and using stoichiometric reductants.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Pd-Catalyzed Homocoupling | High selectivity, mild conditions | High catalyst cost | 68–78 |

| Ni-Catalyzed Homocoupling | Cost-effective, scalable | High energy input required | 80–85 |

| Solvothermal | Novel pathway, in situ synthesis | Low yield, limited applicability | 45–50 |

The nickel-catalyzed method is favored for industrial applications due to its balance of cost and efficiency, while palladium-based systems remain valuable for laboratory-scale precision .

化学反応の分析

Types of Reactions

2,2’-Bipyridine-3,3’-dicarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form bipyridine N-oxides.

Reduction: Reduction reactions can convert the cyano groups to amines.

Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Bipyridine N-oxides.

Reduction: Bipyridine diamines.

Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

科学的研究の応用

2,2’-Bipyridine-3,3’-dicarbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.

Biology: The metal complexes of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of metal-based drugs.

Industry: It is used in the development of materials with specific electronic and optical properties, such as in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic cells

作用機序

The mechanism of action of 2,2’-Bipyridine-3,3’-dicarbonitrile primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the metal ion and the context in which the compound is used. For example, in catalysis, the metal-ligand complex can facilitate various chemical transformations by stabilizing transition states and intermediates .

類似化合物との比較

Comparison with Structural Analogues

Positional Isomers of Bipyridine Dicarbonitriles

Key Differences :

- Electronic Effects : 3,3'-substitution places electron-withdrawing -CN groups closer to the coordinating pyridine N atoms, enhancing metal-to-ligand charge transfer (MLCT) compared to 4,4' or 6,6' isomers.

- Steric Effects : 6,6'-dicarbonitrile experiences steric hindrance, reducing ligand flexibility in metal complexes .

Functional Group Variants

Key Differences :

- Coordination Modes: Nitriles bind via lone pairs on N, while carboxylates utilize oxygen donors, leading to distinct metal coordination geometries (e.g., octahedral Mn(II) in vs. square-planar Au(III) in ).

- Acidity/Stability : Carboxylic acid derivatives are pH-sensitive (deprotonation at high pH), whereas nitriles are stable under broader conditions.

Key Insights :

- Metal complexation (e.g., Re in ) often achieves higher yields (>55%) due to optimized stoichiometry and purification protocols.

- Ligand synthesis (e.g., 42% in ) may require harsh conditions (e.g., radial chromatography), impacting scalability.

Key Trends :

- Electron-Withdrawing Groups : Nitriles enhance MLCT in solar cells , while carboxylic acids improve aqueous solubility for biomedical applications .

- Substitution Position : 3,3'-derivatives are understudied in photovoltaics but show promise in medicinal chemistry (e.g., antiviral/anticancer activity).

生物活性

Overview

2,2'-Bipyridine-3,3'-dicarbonitrile (CAS No. 136869-49-3) is an organic compound with significant potential in various fields, particularly in coordination chemistry and biological applications. This compound is characterized by its bipyridine structure with cyano groups at the 3 and 3' positions, enhancing its electron-withdrawing properties. Its ability to form complexes with metal ions makes it a subject of interest in both chemical and biological research.

- Molecular Formula : C12H6N4

- Molecular Weight : 222.20 g/mol

- Structure : Contains two cyano (-C≡N) groups attached to a bipyridine backbone.

Antimicrobial Properties

Research has indicated that metal complexes of this compound exhibit antimicrobial activity. The coordination of this compound with transition metals can enhance its efficacy against various pathogens. Studies have demonstrated that these complexes can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The potential anticancer properties of this compound have been explored through various in vitro studies. The compound's ability to form stable metal complexes allows for targeted delivery to cancer cells. For instance, metal complexes formed from this compound have shown cytotoxic effects on different cancer cell lines, indicating its promise as a chemotherapeutic agent .

The biological activity of this compound primarily involves its coordination with metal ions. This interaction can alter the electronic properties of the metal center, influencing its reactivity and interactions with biological macromolecules. The specific pathways affected depend on the nature of the metal ion involved in the complexation process.

In Vitro Studies

-

Antimicrobial Activity :

- A study evaluated the antimicrobial effects of copper(II) and zinc(II) complexes of this compound against Escherichia coli and Staphylococcus aureus. The results showed significant inhibition zones compared to control groups.

-

Anticancer Activity :

- In a cell viability assay using MCF-7 breast cancer cells, the copper complex demonstrated a dose-dependent cytotoxic effect with an IC50 value of approximately 15 µM.

Comparative Analysis

| Compound | Activity Type | IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|---|

| Cu(II)-complex | Antimicrobial | N/A | E. coli, S. aureus |

| Cu(II)-complex | Anticancer | 15 | MCF-7 (breast cancer cells) |

| Zn(II)-complex | Antimicrobial | N/A | Various fungal strains |

Q & A

Basic Questions

Q. What are the established synthesis methods for 2,2'-bipyridine-3,3'-dicarbonitrile, and how do reaction conditions affect yield?

- Key Methods :

- Nickel-catalyzed reductive homocoupling : Optimized for 5,5'-dicarbonitrile analogs, this method avoids external ligands and uses in situ Ni-bpy complexes for efficient coupling of brominated precursors .

- Radial chromatography purification : Applied to isolate 3,3'-dicarbonitrile derivatives, yielding ~42% purity after separation (e.g., 2-Oxo-2H-[1,2'-bipyridine]-3,3'-dicarbonitrile) .

- Critical Factors : Reaction time, temperature, and stoichiometry of bromine in bromination steps significantly influence mono-/di-substituted product ratios. Excessive bromine leads to polybrominated byproducts, reducing yield .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Primary Techniques :

- Single-crystal X-ray diffraction (SHELX) : Resolves molecular geometry and confirms nitrile positioning. SHELXL is widely used for small-molecule refinement .

- NMR and Mass Spectrometry : H/C NMR identifies proton environments; HRMS validates molecular weight (e.g., [M+H] calcd for analogs: 309.0457) .

Q. What are the primary applications of this compound in materials science?

- Coordination Chemistry : Forms stable metal complexes (e.g., Cu(II)) for catalytic or conductive materials. Structural studies reveal chelation via nitrogen atoms .

- Covalent Triazine Frameworks (CTFs) : Analogous 5,5'-dicarbonitrile derivatives act as linkers in CTFs for photocatalytic CO reduction (e.g., Ru-CTF achieves 98.5% formic acid selectivity) .

Q. What safety protocols should be followed when handling this compound?

- GHS Hazards : Assume Category 2 skin/eye irritation and respiratory toxicity (based on bipyridine analogs). Use PPE (gloves, goggles, respirators) and work under fume hoods .

- Spill Management : Avoid dust inhalation; use ethanol/DCM for decontamination .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized while minimizing byproducts?

- Strategies :

- Controlled bromination : Use stoichiometric bromine (1–2 eq) at 170°C to limit polybromination. Crystallization from DMF/ethanol improves dibromobipyridine purity (~46% yield) .

- Catalyst tuning : Explore Pd or Ni catalysts with electron-donating ligands to enhance coupling efficiency for nitrile-functionalized precursors .

Q. How to resolve contradictions in crystallographic data for metal complexes of this compound?

- Approach :

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-resolution or twinned datasets .

- Hirshfeld surface analysis : Compare hydrogen-bonding motifs in monohydrate vs. metal-coordinated structures (e.g., Cu(II) dihydrate) to identify packing discrepancies .

Q. What computational methods predict the biological interactions of this compound?

- Molecular Docking : Simulate binding to DNA/proteins (e.g., groove-binding mechanisms) using AutoDock or GROMACS. Validate with experimental IC values from antimicrobial assays .

- DFT Calculations : Analyze electron density maps to correlate nitrile group electronegativity with inhibitory activity (e.g., against kinase targets) .

Q. How does this compound enhance photocatalytic CO reduction in CTFs?

- Mechanism : The nitrile groups stabilize Ru-N sites in CTFs, improving charge transfer. Ru-CTF analogs show 6270 µmol·g activity, outperforming homogeneous catalysts .

- Optimization : Adjust pore size via elongated bipyridine linkers (e.g., bis(4-cyanophenyl)-bpy) to enhance mass transport in mesoporous frameworks .

Q. What experimental designs elucidate the anticancer mechanisms of this compound derivatives?

- In Vitro Assays :

- Apoptosis screening : Use flow cytometry (Annexin V/PI staining) on cancer cell lines (e.g., HeLa).

- Enzyme inhibition : Test kinase/HDAC inhibition via fluorescence-based kits .

- Synergistic Studies : Combine with cisplatin to assess chemosensitization effects via IC shift analysis .

特性

IUPAC Name |

2-(3-cyanopyridin-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-7-9-3-1-5-15-11(9)12-10(8-14)4-2-6-16-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKQATMWMIMXAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=CC=N2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674424 | |

| Record name | [2,2'-Bipyridine]-3,3'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136869-49-3 | |

| Record name | [2,2'-Bipyridine]-3,3'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。